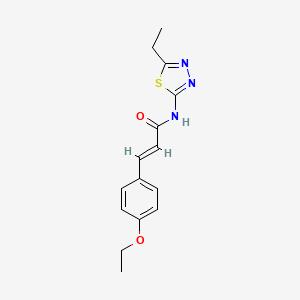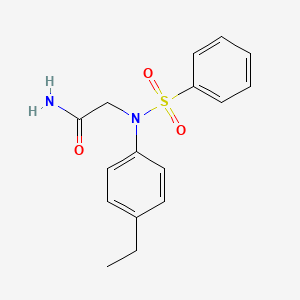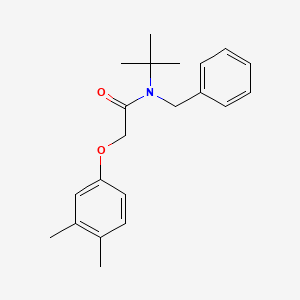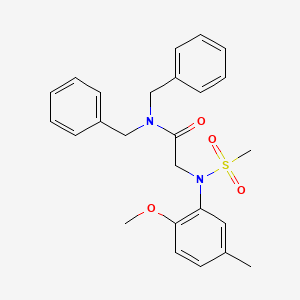
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is a compound that has been extensively researched for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is not fully understood. However, it is believed to interact with metal ions and disrupt their normal biological functions. It may also inhibit protein tyrosine phosphatases, which are enzymes that play a role in regulating cellular signaling pathways.
Biochemical and Physiological Effects:
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions in biological systems. It is also a relatively stable compound and can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone. One direction is to investigate its potential as an anti-cancer agent in more detail, including its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. Another direction is to further explore its mechanism of action, including its interactions with metal ions and its effects on cellular signaling pathways. Additionally, research could be conducted to investigate its potential use in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is a compound with significant potential for scientific research applications. Its fluorescent properties and potential anti-cancer properties make it a valuable tool for detecting metal ions and investigating new treatments for cancer. Further research is needed to fully understand its mechanism of action and explore its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 1,2-phenylenediamine followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone has been studied for its potential applications in various scientific research areas. It has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its potential as an anti-cancer agent and as an inhibitor of protein tyrosine phosphatases.
Eigenschaften
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13(9-5-7-10(8-6-9)17(20)21)14-15-11-3-1-2-4-12(11)16(14)19/h5-8,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZQRKEVXZDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

